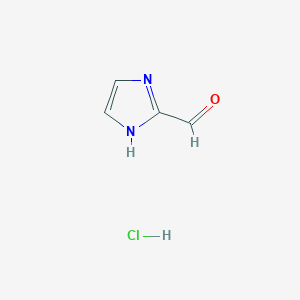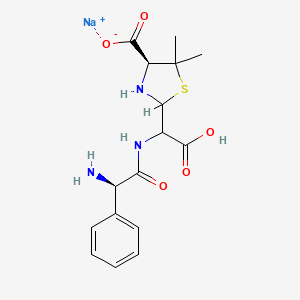![molecular formula C23H15ClN2S B12937022 Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- CAS No. 92082-03-6](/img/structure/B12937022.png)
Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol and benzil in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: Another imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole: Exhibits similar biological activities but differs in its chemical structure and specific applications.
Uniqueness
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
92082-03-6 |
|---|---|
Formule moléculaire |
C23H15ClN2S |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C23H15ClN2S/c24-19-13-11-16(12-14-19)20-15-26-21(17-7-3-1-4-8-17)22(27-23(26)25-20)18-9-5-2-6-10-18/h1-15H |
Clé InChI |
LAORMHWUASUCCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC3=NC(=CN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)




![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)






